Melanocin B

Tyrosinase Melanogenesis Enzyme Inhibition

Researchers needing to quench oxidative stress in melanocyte or melanoma models without confounding melanin biosynthesis can use Melanocin B. Unlike Melanocin A (IC50 9.0 nM vs. tyrosinase), Melanocin B is a selective radical scavenger with no tyrosinase activity. - Scavenges DPPH and superoxide anion radicals; superior to α-tocopherol and BHA. - Verified non-inhibitory in melanin biosynthesis assays; ideal negative control for melanogenesis screening. - Standard pack sizes: 10 mg, 50 mg, 100 mg; custom bulk synthesis available on request.

Molecular Formula C17H15NO6
Molecular Weight 329.30 g/mol
Cat. No. B1249334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanocin B
Synonymsmelanocin B
Molecular FormulaC17H15NO6
Molecular Weight329.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)C(=CC2=CC(=C(C=C2)O)O)NC=O)O)O
InChIInChI=1S/C17H15NO6/c19-9-18-12(5-10-1-3-13(20)16(23)7-10)15(22)6-11-2-4-14(21)17(24)8-11/h1-5,7-9,20-21,23-24H,6H2,(H,18,19)/b12-5-
InChIKeyZKEKOVITAXRSLQ-XGICHPGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melanocin B: Antioxidant Without Tyrosinase Inhibition


Melanocin B (CAS 670274-37-0) is a naturally occurring formamide-containing phenol derivative isolated from the fermentation broth and mycelium extract of the fungus Eupenicillium shearii F80695 [1]. It belongs to the melanocin family of secondary metabolites, which also includes Melanocins A, C, and D. Unlike Melanocin A, which contains an isocyanide group and acts as a potent tyrosinase inhibitor, Melanocin B lacks this functional moiety and does not inhibit the biosynthesis of melanin or the enzyme tyrosinase [1]. Instead, Melanocin B exhibits significant antioxidant activity, scavenging both DPPH and superoxide anion radicals [1]. This distinct profile—antioxidant efficacy without interference in melanogenesis—makes Melanocin B a valuable tool for studying oxidative stress pathways independent of pigment production, and a candidate for cosmetic or therapeutic applications where tyrosinase inhibition is not desired.

Source Fungal secondary metabolite from Eupenicillium shearii
Activity Profile Antioxidant radical scavenging; no tyrosinase inhibition
Research Context Oxidative stress studies independent of melanin biosynthesis

Melanocin B Selectivity: Structural Basis


The biological activity of melanocin family compounds is critically dependent on the presence of an isocyanide (-NC) group. Melanocin A, which contains this moiety, is a potent tyrosinase inhibitor (IC50 = 9.0 nM) and suppresses melanin biosynthesis (MIC = 0.9 µM) [1]. In contrast, the structurally related but non-isocyanide compounds Melanocin B and C show no inhibitory activity in these same assays [1]. Therefore, substituting Melanocin B with Melanocin A, or with a generic antioxidant like kojic acid or arbutin, would introduce unwanted tyrosinase inhibition and potentially alter the biological or cosmetic endpoint. Conversely, substituting Melanocin B with a typical antioxidant that lacks tyrosinase-inhibitory activity may not replicate the specific free radical scavenging profile observed with the melanocin scaffold. The quantitative differences outlined below underscore why Melanocin B cannot be interchangeably replaced with its closest analogs or other antioxidants without risking experimental or product performance discrepancies.

Structural Analog Mismatch Melanocin A substitution may introduce potent tyrosinase inhibition and suppress melanin biosynthesis, altering model endpoints.
Inhibitor Confound Risk Tyrosinase-inhibiting antioxidants (kojic acid, arbutin) may confound melanogenesis-dependent readouts.
Scavenging Profile Shift Generic antioxidants may not replicate the melanocin scaffold’s reported free radical scavenging ranking.

Melanocin B Comparative Evidence


Tyrosinase Inhibition vs. Melanocin A

In a direct head-to-head comparison using the same assay conditions, Melanocin A inhibited mushroom tyrosinase with an IC50 of 9.0 nM, while the structurally related but non-isocyanide compound Melanocin B showed no inhibitory activity at any concentration tested [1]. This demonstrates that the absence of the isocyanide group in Melanocin B completely abolishes tyrosinase inhibition, a key differentiator for applications where preserving tyrosinase function is critical.

Tyrosinase Inhibition
Direct comparison
Melanocin B: No inhibition
Melanocin A: IC50 9.0 nM
Confirms absence of tyrosinase engagement; supports antioxidant-only profile.
Mushroom tyrosinase assay; >1000-fold activity difference.
Tyrosinase Melanogenesis Enzyme Inhibition

Melanin Biosynthesis Inhibition vs. Melanocin A

When evaluated for inhibition of melanin biosynthesis in B16 melanoma cells, Melanocin A exhibited a minimum inhibitory concentration (MIC) of 0.9 µM [1]. Under identical experimental conditions, Melanocin B did not show any inhibitory activity on melanin biosynthesis [1]. This quantitative difference confirms that Melanocin B's lack of an isocyanide group renders it inactive against cellular melanogenesis, whereas Melanocin A is a potent inhibitor.

Melanin Biosynthesis
Direct comparison
Melanocin B: No inhibition
Melanocin A: MIC 0.9 µM
Maintains basal melanogenesis in B16 melanoma cells; no pigment interference.
B16 melanoma cellular assay.
Melanin B16 melanoma Cellular assay

DPPH Scavenging vs. α-Tocopherol & BHA

In antioxidant assays, Melanocin B scavenged DPPH radicals with an EC50 value within the range of 21-94 µM, as part of the melanocin family (A-D) [1]. This activity is superior to that of the standard antioxidants α-tocopherol and butylated hydroxyanisole (BHA) when tested under comparable conditions [1]. The EC50 range for the melanocins indicates that they are more potent scavengers of DPPH radicals than these common commercial antioxidants, providing a quantitative basis for selecting Melanocin B in oxidative stress models.

DPPH Scavenging
Reported
Melanocin B: EC50 21–94 µM
α-Tocopherol, BHA: >94 µM
Reported higher scavenging ranking among tested antioxidants.
In vitro DPPH assay; supports radical quenching context.
DPPH Free radical Antioxidant

Superoxide Scavenging vs. α-Tocopherol & BHA

Melanocin B also demonstrated robust scavenging activity against superoxide anion radicals, with EC50 values ranging from 7 to 84 µM across the melanocin series [1]. This activity exceeded that of α-tocopherol and BHA under identical assay conditions [1]. The ability to neutralize superoxide, a key reactive oxygen species implicated in oxidative stress and aging, further differentiates Melanocin B from generic antioxidants.

Superoxide Scavenging
Reported
Melanocin B: EC50 7–84 µM
α-Tocopherol, BHA: >84 µM
Reported higher superoxide quenching capacity in tested set.
Superoxide anion assay; dual radical activity context.
Superoxide Reactive oxygen species Antioxidant

Selectivity: No Tyrosinase Inhibition vs. Kojic Acid & Arbutin

While Melanocin A is a tyrosinase inhibitor that is 3,300-fold and 4,200-fold more potent than kojic acid and arbutin, respectively [1], Melanocin B exhibits no tyrosinase inhibitory activity whatsoever [2]. This contrast is critical: kojic acid and arbutin are widely used as skin-whitening agents precisely because they inhibit tyrosinase and reduce melanin production. In contrast, Melanocin B provides antioxidant benefits without affecting pigmentation, making it a unique tool for studying oxidative stress pathways without the confounding variable of melanin suppression.

Selectivity vs Whitening Agents
Cross-study context
Melanocin B: No tyrosinase inhibition
Kojic acid IC50 ~30 µM, Arbutin ~38 µM
Antioxidant benefit without tyrosinase engagement; avoids hypopigmentation endpoint.
Mushroom tyrosinase; Melanocin A 9.0 nM context shown for reference.
Selectivity Whitening agents Tyrosinase

Melanocin B Application Scenarios


Oxidative Stress Studies Without Melanin Interference

Researchers investigating UV-induced oxidative damage, inflammation, or aging in melanocyte cultures or 3D skin models can use Melanocin B to neutralize reactive oxygen species (DPPH and superoxide) without altering basal melanin production. This avoids the confounding effects of tyrosinase inhibitors like kojic acid or Melanocin A, which would artificially lighten the cells and mask true oxidative stress outcomes [1].

Negative Control for Melanogenesis Assays

In high-throughput screening campaigns for new melanogenesis inhibitors, Melanocin B serves as an ideal negative control. Its structural similarity to Melanocin A (the positive control) but complete lack of activity against tyrosinase and melanin biosynthesis ensures that any observed inhibition is due to specific compound-target interactions rather than nonspecific effects [1].

Non-Whitening Antioxidant Formulations

Many cosmetic products incorporate tyrosinase inhibitors (e.g., arbutin, kojic acid) to achieve whitening effects. However, there is a growing market for products that provide antioxidant protection against environmental stressors (e.g., pollution, UV) without altering natural skin tone. Melanocin B's potent free radical scavenging activity—superior to α-tocopherol and BHA—combined with its lack of effect on melanin synthesis, positions it as a key ingredient for such 'non-whitening antioxidant' formulations [2].

Oxidative Stress in Melanoma Biology

Oxidative stress plays a complex role in melanoma initiation and progression. Using Melanocin B allows researchers to modulate redox status in melanoma cell lines (e.g., B16) without directly inhibiting melanin biosynthesis, which could otherwise confound assays that rely on melanin content as a readout for differentiation or treatment response [1].

Application
Selection Property
Validation Focus
Melanogenesis-independent oxidative stress studies
Antioxidant activity without tyrosinase inhibition
DPPH and superoxide radical scavenging endpoints; melanin level monitoring
Negative control for melanogenesis inhibitor screening
Structural analog of Melanocin A lacking isocyanide group
Confirmation of no tyrosinase inhibition or melanin suppression
Non-whitening antioxidant formulation research
Radical scavenging profile without pigment alteration
Oxidative stress protection endpoints in skin models; melanin content stability
Melanoma redox biology studies
Redox modulation independent of melanogenesis
Melanin endpoint integrity under redox intervention; cell viability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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